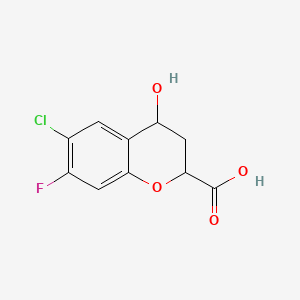
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a cyclohexyloxy group and a boronate ester
Vorbereitungsmethoden
The synthesis of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of the Cyclohexyloxy Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a cyclohexyloxy group, often using cyclohexanol and a suitable catalyst.
Boronate Ester Formation:
Analyse Chemischer Reaktionen
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, where the boronate ester reacts with aryl halides to form biaryl compounds.
Substitution Reactions: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: This compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for biologically active compounds.
Catalysis: It is used in catalytic processes, particularly in cross-coupling reactions.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and cyclohexyloxy groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in Suzuki coupling reactions. The cyclohexyloxy group can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:
2-(Cyclohexyloxy)pyrimidine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the cyclohexyloxy group, which may affect its solubility and reactivity.
2-(Methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar structure but with a methoxy group instead of a cyclohexyloxy group, potentially altering its physical and chemical properties.
Eigenschaften
Molekularformel |
C16H25BN2O3 |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
RURFALCTNBUKPI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
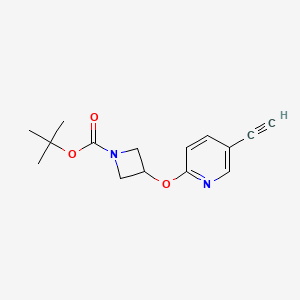
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)


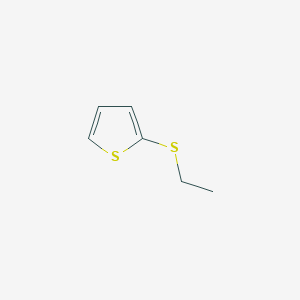
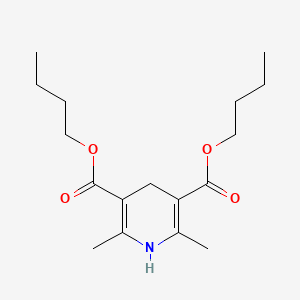
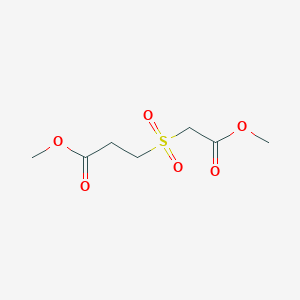
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)

